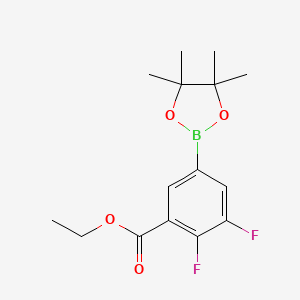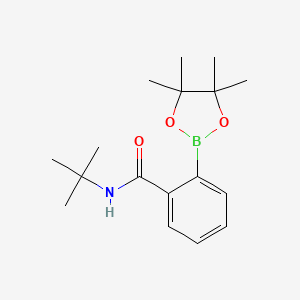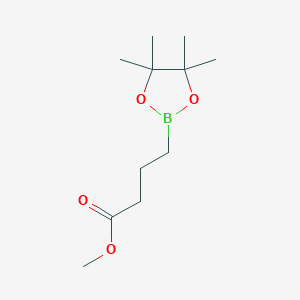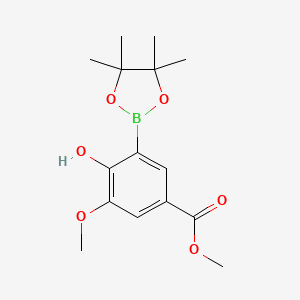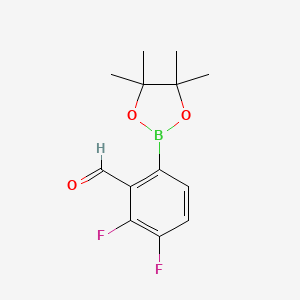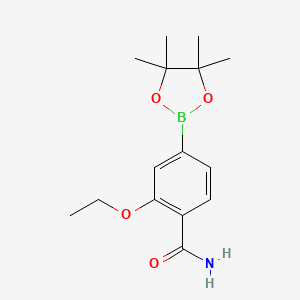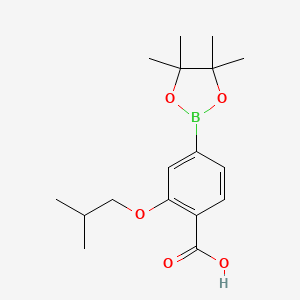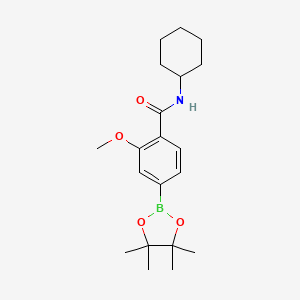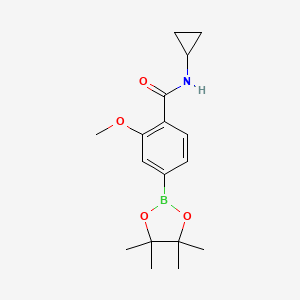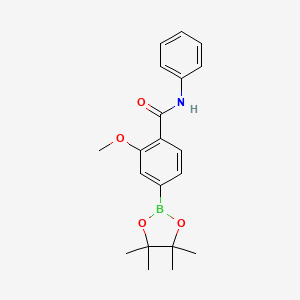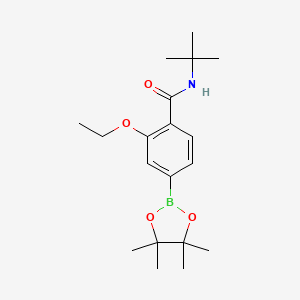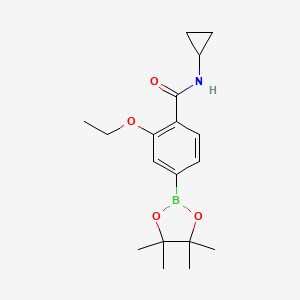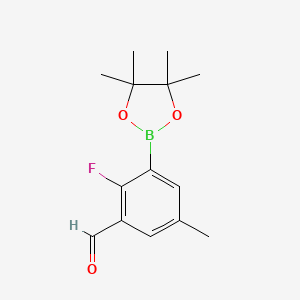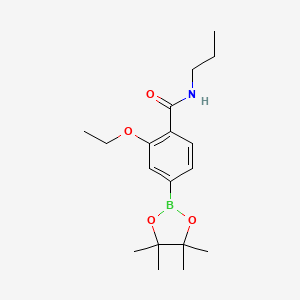
2-Ethoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a benzamide core substituted with an ethoxy group, a propyl chain, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of an aniline derivative with an appropriate acyl chloride to form the benzamide core.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the benzamide is treated with an ethylating agent such as ethyl iodide in the presence of a base.
Attachment of the Propyl Chain: The propyl chain is introduced through an alkylation reaction, often using a propyl halide.
Incorporation of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: The final step involves the borylation of the benzamide derivative using a boronic ester reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Ethoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzamide core or the substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide core or the ethoxy group.
Suzuki-Miyaura Cross-Coupling: The boronic ester moiety makes this compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling would yield biaryl compounds, while oxidation might produce benzamide derivatives with additional functional groups.
科学研究应用
Chemistry
In chemistry, 2-Ethoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its boronic ester moiety is particularly valuable in cross-coupling reactions, enabling the formation of diverse biaryl structures.
Biology and Medicine
The compound’s potential biological activity is of interest for drug discovery and development. Its structural features may allow it to interact with biological targets, making it a candidate for screening in pharmacological assays.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and organic electronic devices. Its ability to undergo cross-coupling reactions makes it a versatile intermediate for the production of various functional materials.
作用机制
The mechanism of action of 2-Ethoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in chemical reactions involves the activation of the boronic ester moiety. In Suzuki-Miyaura cross-coupling, the palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. The ethoxy and propyl groups may influence the compound’s reactivity and selectivity in these reactions.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4-Bromo-2-ethoxybenzamide: A related compound with a bromine substituent instead of the boronic ester.
2-Ethoxy-n-propylbenzamide: Lacks the boronic ester moiety, making it less versatile in cross-coupling reactions.
Uniqueness
2-Ethoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group, which enhances its utility in Suzuki-Miyaura cross-coupling reactions. This feature distinguishes it from simpler boronic acids and other benzamide derivatives, providing greater versatility in synthetic applications.
属性
IUPAC Name |
2-ethoxy-N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4/c1-7-11-20-16(21)14-10-9-13(12-15(14)22-8-2)19-23-17(3,4)18(5,6)24-19/h9-10,12H,7-8,11H2,1-6H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMXXXGGFOBCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NCCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
